9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898442-75-6
VCID: VC7582950
InChI: InChI=1S/C22H21N5O3/c1-4-30-16-8-6-5-7-15(16)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
SMILES: CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442

9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898442-75-6

Cat. No.: VC7582950

Molecular Formula: C22H21N5O3

Molecular Weight: 403.442

* For research use only. Not for human or veterinary use.

9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide - 898442-75-6

Specification

CAS No. 898442-75-6
Molecular Formula C22H21N5O3
Molecular Weight 403.442
IUPAC Name 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C22H21N5O3/c1-4-30-16-8-6-5-7-15(16)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Standard InChI Key LWDMWSHNYNLEEK-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound belongs to the purine family, a bicyclic heterocycle comprising fused pyrimidine and imidazole rings. Its molecular formula, C₂₂H₂₁N₅O₃, reflects substitutions at positions 2, 6, 8, and 9 of the purine scaffold:

  • Position 6: A carboxamide group (-CONH₂), which enhances hydrogen-bonding potential.

  • Position 8: A ketone group (=O), conferring electrophilic reactivity.

  • Position 9: A 3,4-dimethylphenyl moiety, introducing steric bulk and hydrophobicity.

  • Position 2: A 2-ethoxyphenyl group, contributing π-π stacking capabilities.

The InChIKey LWDMWSHNYNLEEK-UHFFFAOYSA-N and SMILES string CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N encode its stereochemical and connectivity details.

Physicochemical Properties

PropertyValue
Molecular Weight403.442 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (carboxamide NH₂)
Hydrogen Bond Acceptors5 (ketone, carboxamide, ether)

Solubility data remain unspecified, though the ethoxy and carboxamide groups suggest limited aqueous solubility without formulation aids.

Synthesis and Reactivity

Synthetic Pathways

Multi-step organic synthesis is required to construct this molecule, typically involving:

  • Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic catalysis.

  • Substituent Introduction:

    • 3,4-Dimethylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • 2-Ethoxyphenyl Group: Nucleophilic aromatic substitution using ethoxide.

  • Oxidation at Position 8: Potassium permanganate-mediated oxidation introduces the ketone.

Chemical Reactivity

Key reactive sites include:

  • 8-Oxo Group: Susceptible to nucleophilic attack, enabling derivatization.

  • Aromatic Rings: Electrophilic substitution (e.g., nitration, halogenation) at activated positions.

  • Carboxamide: Participates in hydrolysis or condensation reactions.

Biological Implications and Hypothesized Mechanisms

Purine-Dependent Targets

As a purine analog, the compound may interact with:

  • Adenosine Receptors: Modulating neurotransmission or inflammation.

  • Phosphodiesterases: Influencing cyclic nucleotide signaling.

  • DNA/RNA Polymerases: Potential antimetabolite activity .

Structure-Activity Relationships (SAR)

Comparative analysis with related purines reveals:

CompoundKey Structural DifferencesBiological Activity
CaffeineLacks carboxamide, 8-oxo groupsCNS stimulation
8-(4-Ethoxyphenyl) Purine 1,3-dimethyl, dione at 2,6Unspecified antiviral potential
VX-787 (Pimodivir)Triazolopyrimidine coreInfluenza polymerase inhibition

The 3,4-dimethylphenyl group may enhance membrane permeability, while the 2-ethoxyphenyl moiety could stabilize target binding via hydrophobic interactions .

Research Gaps and Future Directions

Priority Investigations

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • Toxicology: Acute and chronic toxicity studies in preclinical models.

Technical Challenges

  • Synthetic Complexity: Poor yields in multi-step reactions.

  • Analytical Characterization: Limited public NMR or crystallography data .

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